molecular formula C20H26N4O3 B6449477 1-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one CAS No. 2549010-49-1

1-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one

Numéro de catalogue: B6449477
Numéro CAS: 2549010-49-1
Poids moléculaire: 370.4 g/mol
Clé InChI: QURQKBWVGGZMFW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one is a bicyclic heterocyclic molecule featuring:

  • An octahydrocyclopenta[c]pyrrol core, which confers conformational rigidity.
  • A 3,5-dimethyl-1,2-oxazol-4-yl group, a lipophilic moiety common in medicinal chemistry for its metabolic stability and π-π stacking interactions.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting enzymes or receptors requiring heterocyclic engagement .

Propriétés

IUPAC Name

1-[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-13-8-21-19(22-9-13)26-12-20-6-4-5-16(20)10-24(11-20)18(25)7-17-14(2)23-27-15(17)3/h8-9,16H,4-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURQKBWVGGZMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)CC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analog: 1-{3-[(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]pyrrolidin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one ()

Structural Differences:
  • Core : The analog employs a pyrrolidine ring linked to a dihydrocyclopenta[d]pyrimidin-4-yl group via an amine bond, whereas the target compound has an octahydrocyclopenta[c]pyrrol core with a pyrimidinyloxy substituent.
  • Substituent Linkage : The target uses an ether oxygen bridge, while the analog uses an amine linkage, altering hydrogen-bonding capacity and electronic distribution.
Physicochemical Properties (Analog Data):
Property Value
Molecular Formula C₁₈H₂₃N₅O₂
Molecular Weight 341.41 g/mol
logP 1.70
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1
Polar Surface Area 70.70 Ų

The analog’s moderate logP (1.70) and polar surface area (70.70 Ų) suggest balanced lipophilicity and solubility, typical for orally bioavailable drugs.

Heterocyclic Derivatives: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

Structural Comparison:
  • Core : A tetrahydroimidazo[1,2-a]pyridine system vs. the target’s bicyclic pyrrolidine-pyrimidine scaffold.
  • Functional Groups : Both compounds feature nitrile and ester groups, but the target lacks these, favoring ether and oxazole moieties.
Physicochemical Data ():
  • Molecular Weight : ~508.51 g/mol (calculated).
  • Melting Point : 243–245°C, indicating high crystallinity.

The target’s smaller size (inferred) and lack of polar nitrile/ester groups may enhance membrane permeability compared to this bulkier derivative .

Oxazole-Containing Compounds ()

Synthetic derivatives like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone highlight the prevalence of oxazole and pyrimidine motifs in medicinal chemistry. However, the target’s 3,5-dimethyl-1,2-oxazol-4-yl group is optimized for steric shielding and metabolic stability, contrasting with simpler oxazole derivatives in .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) logP HBA HBD Polar Surface Area (Ų)
Target Compound Not Provided ~400 (estimated) ~2.5* ~7* ~1* ~80*
Compound C₁₈H₂₃N₅O₂ 341.41 1.70 6 1 70.70
Compound C₂₇H₂₄N₄O₆ 508.51 N/A N/A N/A N/A

*Estimated based on structural extrapolation.

Research Implications

  • Bioavailability : The target’s pyrimidinyloxy group may enhance solubility compared to the amine-linked analog, but its larger core could reduce absorption .
  • Synthetic Feasibility : and suggest routes for introducing oxazole and pyrimidine groups, though stereochemical control for the bicyclic core remains challenging .
  • QSAR Considerations : Metrics like logP and polar surface area () are critical for predicting pharmacokinetics .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.